

4-(3-trifluoromethyl-phenyl)-1H-indole chemical properties

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Compound of Interest

4-(3-Trifluoromethyl-phenyl)-1Hindole

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Technical Guide: 4-(3-trifluoromethyl-phenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-(3-trifluoromethyl-phenyl)-1H-indole** is not readily available in the surveyed scientific literature. This guide provides predicted data, a plausible synthetic route, and an overview of the potential biological context based on established knowledge of structurally related indole derivatives.

Executive Summary

This technical guide outlines the predicted chemical properties, a feasible synthetic pathway, and the potential biological significance of **4-(3-trifluoromethyl-phenyl)-1H-indole**. The indole scaffold is a core structure in numerous biologically active compounds, and the inclusion of a trifluoromethylphenyl group can significantly influence its physicochemical and pharmacological properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-(3-trifluoromethyl-phenyl)-1H-indole**. These values were calculated using established



computational models and provide an estimation of the compound's characteristics.

Property	Predicted Value
Molecular Formula	C15H10F3N
Molecular Weight	261.25 g/mol
logP	4.5
pKa (most acidic)	16.5 (indole N-H)
pKa (most basic)	-3.2 (pyrrole nitrogen)
Aqueous Solubility	Low
Polar Surface Area	15.79 Ų
Number of H-Bond Donors	1
Number of H-Bond Acceptors	1
Rotatable Bonds	1

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely utilized method for the synthesis of 4-aryl-1H-indoles is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a halo-indole with an arylboronic acid. For the synthesis of **4-(3-trifluoromethyl-phenyl)-1H-indole**, a suitable starting material would be 4-bromo-1H-indole, which can be coupled with 3-(trifluoromethyl)phenylboronic acid.

Experimental Methodology

Reaction:

- Reactants:
 - 4-Bromo-1H-indole (1.0 eq)
 - 3-(Trifluoromethyl)phenylboronic acid (1.2 eq)



- Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
- Triphenylphosphine (PPh₃) (0.08 eq)
- Potassium carbonate (K₂CO₃) (3.0 eq)
- Solvent:
 - 1,4-Dioxane and Water (4:1 mixture)
- Procedure:
 - To a flame-dried round-bottom flask, add 4-bromo-1H-indole, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
 - Add palladium(II) acetate and triphenylphosphine to the flask.
 - Add the degassed 1,4-dioxane and water solvent mixture via syringe.
 - Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-(3-trifluoromethyl-phenyl)-1Hindole.

Experimental Workflow





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Caption: Synthetic workflow for **4-(3-trifluoromethyl-phenyl)-1H-indole**.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **4-(3-trifluoromethyl-phenyl)-1H-indole**, the broader class of trifluoromethyl-substituted indole derivatives has been extensively investigated for various pharmacological activities, with a significant focus on oncology.

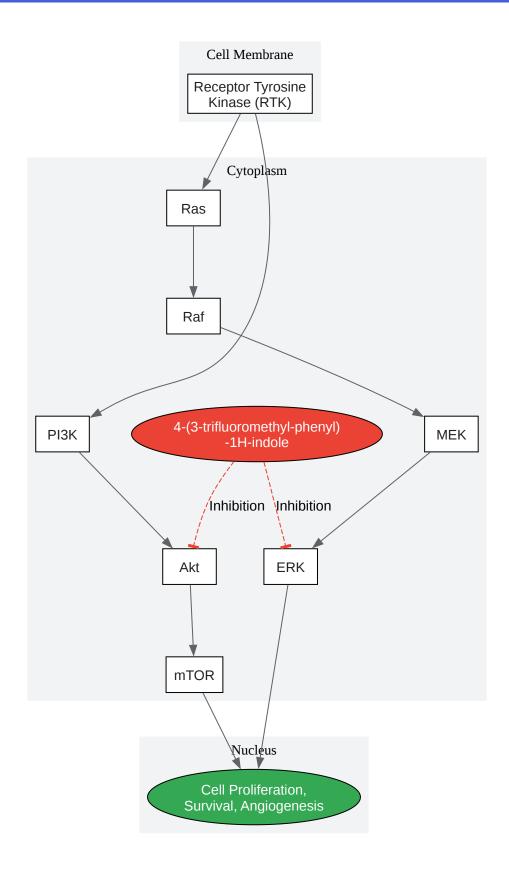
Context from Related Compounds

- Anticancer Activity: Many indole derivatives bearing a trifluoromethylphenyl moiety exhibit
 potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group can
 enhance metabolic stability and lipophilicity, potentially improving drug-like properties.
- Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases.[1]
- Antimycobacterial Activity: Certain substituted phenyl-1H-indoles have demonstrated activity against Mycobacterium tuberculosis.[2]

Generalized Signaling Pathway in Cancer

Indole derivatives are known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets. The following diagram illustrates a generalized representation of how an indole derivative might exert its anticancer effects through the inhibition of these pathways.





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Caption: Generalized PI3K/Akt and MAPK/ERK signaling pathways.



Conclusion

4-(3-trifluoromethyl-phenyl)-1H-indole represents an unexplored molecule with potential for further investigation, particularly in the context of medicinal chemistry. The predicted physicochemical properties suggest it possesses characteristics common to other biologically active indole derivatives. The provided synthetic protocol offers a reliable starting point for its chemical synthesis. Future research should focus on the experimental validation of its properties and the exploration of its biological activities, guided by the insights from structurally related compounds.

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